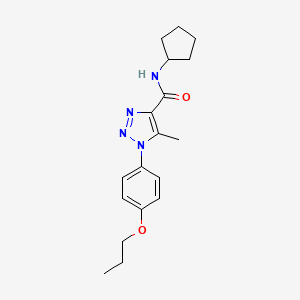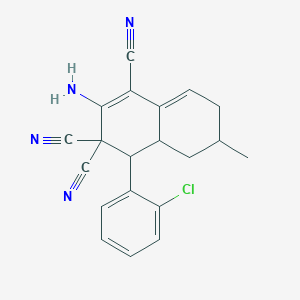
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone
Vue d'ensemble
Description
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as HDQ, is a synthetic compound that has been widely studied for its potential use in various fields of research. It is a quinoxaline derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that it may act through multiple pathways. One of the proposed mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can inhibit the activation of NF-κB and its downstream targets, leading to the suppression of inflammation and cell proliferation.
Another proposed mechanism is the induction of apoptosis in cancer cells. 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can activate caspases, which are enzymes involved in the process of programmed cell death. This leads to the activation of apoptotic pathways and the eventual death of cancer cells.
Biochemical and Physiological Effects:
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. It can also inhibit the activation of inflammatory signaling pathways, such as the NF-κB pathway. In addition, 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can scavenge free radicals and prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone is its wide range of biological activities. It can be used in various fields of research, including inflammation, oxidative stress, and cancer. In addition, it is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to the use of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone research. One area of research is the development of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone-based drugs for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone-based drugs for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, there is potential for 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone to be used in combination with other drugs for the treatment of cancer. Studies have shown that 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can enhance the anticancer effects of other drugs, such as cisplatin and doxorubicin. This makes it a potential candidate for combination therapy in cancer treatment.
Conclusion:
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It can be synthesized through a multistep reaction process and has been widely studied for its potential use in various fields of research. Although its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways. There are several future directions for 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone research, including the development of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone-based drugs for the treatment of various diseases and the use of 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone in combination therapy for cancer treatment.
Applications De Recherche Scientifique
3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has been studied extensively for its various biological activities. One of the major areas of research has been its anti-inflammatory effects. Studies have shown that 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory signaling pathways. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been found to exhibit antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells and tissues. This makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, 3-(2-hydrazono-3,3-dimethylbutylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess antitumor activity. It can induce apoptosis in cancer cells and inhibit their proliferation and migration. This makes it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
3-[(E)-2-hydrazinyl-3,3-dimethylbut-1-enyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)12(18-15)8-11-13(19)17-10-7-5-4-6-9(10)16-11/h4-8,18H,15H2,1-3H3,(H,17,19)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMZNWYJGQINQQ-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC1=NC2=CC=CC=C2NC1=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C\C1=NC2=CC=CC=C2NC1=O)/NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4644260.png)

![N-(3-acetylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4644270.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644276.png)
![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4644287.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4644288.png)

![7-[(4-fluorophenyl)amino]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4644303.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4644308.png)
![4-[(1-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4644313.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methoxybenzamide](/img/structure/B4644320.png)

![2,5-dimethoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4644326.png)